molecular formula C8H10O3 B117450 (1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 148261-91-0

(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B117450
M. Wt: 154.16 g/mol
InChI Key: AWMMNTQOXJVBOX-YLWLKBPMSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation of new bicyclo[2.1.1]hexane compact modules has been described, which could potentially be adapted for the synthesis of the compound . Another study describes an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene .

Safety And Hazards

The safety data sheet for a similar compound, 3-Oxabicyclo[3.1.0]hexane-2,4-dione, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-4(2)8-3-5(8)6(9)11-7(8)10/h4-5H,3H2,1-2H3/t5-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMMNTQOXJVBOX-YLWLKBPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]12C[C@H]1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione

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